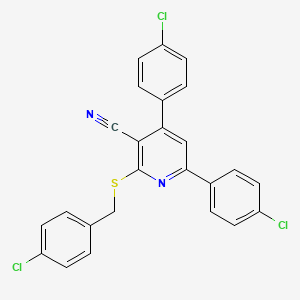
2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile typically involves the reaction of 4-chlorobenzyl chloride with 4,6-bis(4-chlorophenyl)nicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The thioether linkage is formed through a nucleophilic substitution reaction, where the thiol group of 4-chlorobenzyl chloride attacks the electrophilic carbon of the nicotinonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-((4-Chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- 2-((3-Chlorobenzyl)thio)-6-(2-thienyl)nicotinonitrile
- 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
2-((4-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties
特性
分子式 |
C25H15Cl3N2S |
|---|---|
分子量 |
481.8 g/mol |
IUPAC名 |
4,6-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H15Cl3N2S/c26-19-7-1-16(2-8-19)15-31-25-23(14-29)22(17-3-9-20(27)10-4-17)13-24(30-25)18-5-11-21(28)12-6-18/h1-13H,15H2 |
InChIキー |
JTTHGHGPIPZPKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)

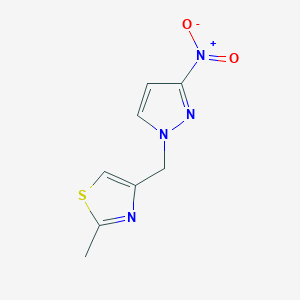
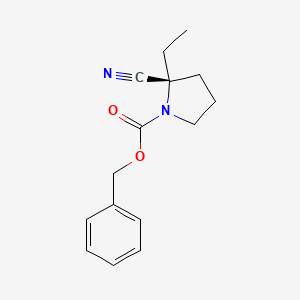
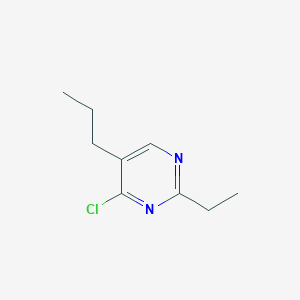


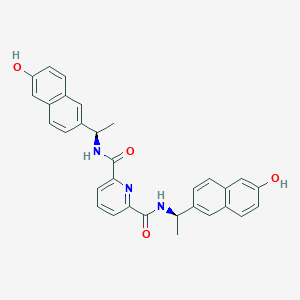

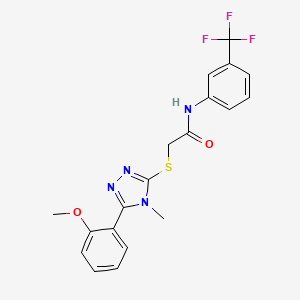
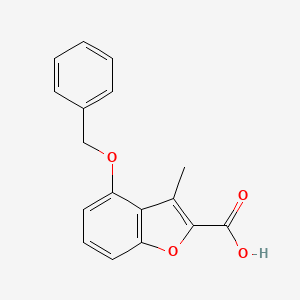
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
